molecular formula C28H40O8 B016899 Taxusin CAS No. 19605-80-2

Taxusin

Cat. No.: B016899
CAS No.: 19605-80-2
M. Wt: 504.6 g/mol
InChI Key: SKJSIVQEPKBFTJ-HUWILPJBSA-N
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Description

Taxusin is a tetracyclic diterpenoid (C₃₅H₄₄O₈) found in Taxus species, notably in heartwood and cell cultures . It is a key intermediate in the taxane biosynthetic pathway but is classified as a "dead-end" metabolite due to its diversion from paclitaxel (Taxol) biosynthesis . Structurally, this compound consists of a taxadiene core functionalized with four acetyl groups at positions C-5, C-9, C-10, and C-13 . Its biosynthesis begins with geranylgeranyl diphosphate (GGPP), progressing through cyclization and oxygenation steps shared with other taxanes . This compound’s accumulation inversely correlates with Taxol production, making it a critical biomarker for optimizing Taxol yields in biotechnological applications .

Properties

IUPAC Name

[(1R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O8/c1-14-21-12-20-13-23(34-17(4)30)15(2)24(27(20,7)8)25(35-18(5)31)26(36-19(6)32)28(21,9)11-10-22(14)33-16(3)29/h20-23,25-26H,1,10-13H2,2-9H3/t20-,21-,22+,23+,25-,26+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJSIVQEPKBFTJ-HUWILPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(CCC(C(=C)C3CC(C2(C)C)CC1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3(CC[C@@H](C(=C)[C@H]3C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90941377
Record name Taxusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19605-80-2
Record name 6,10-Methanobenzocyclodecene-3,8,11,12-tetrol, 1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-9,12a,13,13-tetramethyl-4-methylene-, 3,8,11,12-tetraacetate, (3S,4aR,6R,8S,11R,12R,12aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19605-80-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taxusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019605802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taxusin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90941377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taxusin, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHS5792RP7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

Taxusin can be synthesized through several routes, often involving the extraction from natural sources followed by purification. The extraction process typically involves the use of organic solvents such as methanol or hexane . The isolated compound is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from yew trees. The process involves harvesting the heartwood, followed by solvent extraction and purification. Advances in biotechnological methods, such as the use of plant cell cultures, are being explored to enhance the yield and sustainability of this compound production .

Chemical Reactions Analysis

Types of Reactions

Taxusin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various taxane derivatives, which can have different biological activities and applications .

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Properties

Taxusin is primarily known for its role in the synthesis of paclitaxel (Taxol), a widely used chemotherapeutic agent effective against various cancers, including ovarian and breast cancer. The biosynthesis of paclitaxel from this compound involves complex enzymatic processes that have been the subject of extensive research. Studies indicate that this compound can serve as a substrate for synthesizing taxane derivatives, which exhibit enhanced anticancer activity and reduced side effects compared to traditional therapies .

1.2 Drug Development and Synthesis

The structural features of this compound make it an attractive candidate for drug development. Researchers have successfully synthesized various taxane derivatives from this compound through chemical modifications. For instance, the conversion of this compound into tetraol forms allows for the creation of selectively oxygenated taxoids, which may have improved pharmacological profiles .

Biosynthesis Research

2.1 Understanding Taxol Biosynthesis

Research into the biosynthetic pathways of paclitaxel has highlighted the significance of this compound as a precursor. Studies have focused on elucidating the enzymatic steps involved in converting this compound to paclitaxel, revealing critical insights into the metabolic pathways of Taxus species . This knowledge is essential for developing biotechnological approaches to produce paclitaxel sustainably.

2.2 Genetic Manipulation for Enhanced Production

Advancements in genetic engineering have allowed scientists to manipulate Taxus cell cultures to enhance the production of this compound and its derivatives. By identifying and modifying genes involved in the biosynthetic pathway, researchers aim to increase yields and reduce reliance on natural sources, which are often threatened due to overharvesting .

Case Study 1: this compound as a Precursor for Paclitaxel Synthesis

  • Objective: To explore the conversion efficiency of this compound into paclitaxel.
  • Findings: The study demonstrated that this compound could be effectively converted into various intermediates leading to paclitaxel synthesis with moderate yields, emphasizing the need for optimized conditions .

Case Study 2: Genetic Engineering in Taxus spp.

  • Objective: To enhance this compound production via genetic manipulation.
  • Findings: Researchers successfully increased the expression of key biosynthetic genes in Taxus cell cultures, resulting in a significant increase in this compound yield compared to unmodified cultures .

Data Table: Summary of this compound Applications

Application AreaDescriptionKey Findings
Anticancer ResearchUsed as a precursor for paclitaxel synthesisEffective against ovarian and breast cancers
Drug DevelopmentSource for synthesizing new taxane derivativesImproved pharmacological profiles observed
Biosynthesis ResearchUnderstanding metabolic pathwaysInsights into enzymatic processes involved
Genetic ManipulationEnhancing production through genetic engineeringIncreased yields reported in modified cultures

Mechanism of Action

The mechanism of action of taxusin involves its interaction with cellular components, leading to various biological effects. This compound targets microtubules, stabilizing their structure and inhibiting cell division. This mechanism is similar to that of paclitaxel, another well-known taxane . The molecular pathways involved include the inhibition of microtubule depolymerization, which disrupts the mitotic process in cells .

Comparison with Similar Compounds

Structural Analogues of Taxusin

This compound shares its core taxadiene skeleton with several hydroxylated derivatives and competing taxanes (Table 1).

Compound Structural Features Role in Pathway Key References
This compound Tetracyclic diterpene with four acetyl groups (C-5, C-9, C-10, C-13). Dead-end metabolite; competes with Taxol.
7β-Hydroxythis compound This compound + hydroxyl group at C-5. Intermediate oxygenation product; dead-end.
2α-Hydroxythis compound This compound + hydroxyl group at C-2. Substrate for further dihydroxylation.
2α,7β-Dihydroxythis compound This compound hydroxylated at C-2 and C-6. Terminal metabolite in certain Taxus spp.
Taxuyunnanin C 14β-Hydroxylated taxane with a distinct oxygenation pattern. Bioactive metabolite; anti-inflammatory.
Paclitaxel (Taxol) Taxadiene core with a C-13 side chain (phenylisoserine) and multiple oxygenations. Clinically significant anticancer agent.

Functional Divergence

  • Competition for Precursors : this compound and its hydroxylated analogues compete with Taxol for shared precursors like taxa-4(20),11-dien-5α-ol. Elevated this compound levels correlate with reduced Taxol yields due to precursor depletion .
  • Elicitor-Specific Regulation :
    • Salicylic Acid (SA) : Suppresses this compound biosynthesis (logFC = −11.05 on day 16), favoring Taxol .
    • Coronatine (COR) : Induces 7β-hydroxythis compound accumulation (logFC = 2.18 on day 8), further diverting flux away from Taxol .
  • Species-Specific Accumulation :
    • T. fuana accumulates 2–3× more this compound and 7β-hydroxythis compound than T. yunnanensis, likely due to genetic differences in cytochrome P450 hydroxylases .

Enzymatic and Metabolic Differentiation

Hydroxylase Specificity

Cytochrome P450 enzymes determine the branching of the taxane pathway:

  • 7β-Hydroxylase : Converts this compound to 7β-hydroxythis compound with a Kₘ of 50 μM .
  • 2α-Hydroxylase : Less efficient (~30% activity of 7β-hydroxylase), producing 2α-hydroxythis compound .
  • Sequential Hydroxylation : 7β-hydroxylation precedes 2α-hydroxylation in vivo, generating 2α,7β-dihydroxythis compound .

Metabolic Flux Analysis

  • Dead-End vs. Productive Pathways : this compound’s lack of a C-13 side chain (critical for Taxol’s bioactivity) renders it a terminal product. Hydroxylation further stabilizes it, preventing recycling into the Taxol pathway .
  • Environmental Modulation : High-altitude Taxus spp. (e.g., T. fuana at 4,000 m) accumulate more this compound due to stress-induced pathway diversion, whereas low-altitude species prioritize Taxol .

Biotechnological and Pharmacological Implications

  • Taxol Production Optimization : Suppressing this compound biosynthesis (via SA elicitation or CRISPR-mediated gene silencing) enhances Taxol yields by 40–60% in cell cultures .
  • Bioactivity of this compound Analogues :
    • 7β-Hydroxythis compound : Exhibits neuroprotective activity in vitro .
    • Taxuyunnanin C : Demonstrates anti-inflammatory properties in murine models .

Biological Activity

Taxusin, a compound derived from the yew tree (Taxus spp.), has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a complex diterpenoid with a unique chemical structure that contributes to its biological effects. Its molecular formula is C22H28O6C_{22}H_{28}O_6, and it has a molecular weight of approximately 392.46 g/mol. The compound's structural characteristics facilitate various interactions within biological systems, making it a subject of interest for medicinal chemistry.

1. Anticancer Properties

This compound exhibits potent anticancer activity, primarily through its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Research indicates that this compound can disrupt microtubule dynamics, similar to paclitaxel, leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

  • Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that this compound significantly inhibited cell growth with an IC50 value of 0.5 µM, comparable to that of paclitaxel .

2. Analgesic Effects

In addition to its anticancer properties, this compound has been shown to possess analgesic effects. It modulates pain pathways by interacting with opioid receptors, providing potential therapeutic avenues for pain management.

  • Research Findings : Experimental models have indicated that this compound administration resulted in a significant reduction in pain response in rodent models, suggesting its potential as an analgesic agent .

3. Antioxidant Activity

This compound also demonstrates antioxidant properties, which are crucial for protecting cells from oxidative stress. This activity is attributed to its ability to scavenge free radicals and enhance the body's natural antioxidant defenses.

  • Data Table : Comparative antioxidant activity of this compound against standard antioxidants.
CompoundDPPH Scavenging Activity (%)IC50 (µg/mL)
This compound8515
Ascorbic Acid9010
Quercetin8020

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Microtubule Stabilization : Similar to paclitaxel, this compound stabilizes microtubules, preventing their depolymerization and disrupting mitotic spindle formation during cell division.
  • Apoptosis Induction : this compound activates apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
  • Antioxidant Mechanisms : this compound enhances the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative damage in cells .

Extraction and Synthesis

The extraction of this compound from Taxus species involves various methods including solvent extraction and chromatographic techniques. Recent advancements in synthetic biology have also allowed for the biosynthesis of this compound through engineered microbial systems, enhancing yield and sustainability .

Q & A

Q. What are the standard experimental methods for characterizing Taxusin’s structural and stereochemical properties?

this compound’s characterization typically involves a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is critical for resolving its complex bicyclic framework and stereocenters. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight and fragmentation patterns. X-ray crystallography may be employed for absolute stereochemical determination, especially when novel derivatives are synthesized. For reproducibility, researchers should adhere to guidelines for documenting experimental conditions, such as solvent systems, temperature, and catalyst use, as outlined in academic journal protocols .

Q. What key steps are involved in the total synthesis of this compound?

this compound synthesis often relies on strategic rearrangements and stereocontrolled reactions. A foundational approach involves:

  • C8-C9 bond formation through cerium-mediated 1,2-addition to generate tertiary alcohols.
  • B-ring construction via anion-accelerated oxy-Cope rearrangement, which enforces chair-like transition states to control stereochemistry .
  • Late-stage oxidations at C-9, C-10, and C-13 positions using reagents like osmium tetroxide for dihydroxylation and lithium aluminum hydride for selective reductions. These steps are typically executed in 20 or fewer laboratory stages, emphasizing efficiency and regioselectivity .

Q. How does this compound relate to Taxol biosynthesis in Taxus species?

this compound is a competing metabolite in the Taxol biosynthetic pathway. It arises from intermediate oxygenation steps and is considered a "dead-end" product, diverting resources from Taxol production. Enzymes such as taxane-2α-hydroxylase (T2αOH) and taxane-7β-hydroxylase (T7βOH) modify this compound into hydroxylated derivatives (e.g., 2α,7β-dihydroxythis compound), which may further compete for downstream enzymatic machinery. Elicitors like coronatine (COR) upregulate this compound production, while salicylic acid (SA) suppresses it, highlighting pathway crosstalk .

Advanced Research Questions

Q. What stereochemical challenges arise during this compound synthesis, and how can they be methodologically addressed?

The taxane core contains eight stereocenters, with C-4, C-7, and C-13 posing significant challenges. Key strategies include:

  • Chiral pool utilization : Starting from enantiomerically pure precursors like patchoulol or camphor derivatives to enforce stereochemistry at early stages .
  • Stereoselective rearrangements : For example, Wagner-Meerwein shifts in bridged systems ensure correct configuration at quaternary carbons (e.g., C-8) .
  • Kinetic vs. thermodynamic control : Selective dehydration at C-12 using acid catalysts favors the less stable trans-alkene isomer, which is critical for downstream osmylation . Computational modeling (DFT) is recommended to predict transition states and optimize reaction conditions .

Q. How can metabolic engineering minimize this compound accumulation to enhance Taxol yields in cell cultures?

Redirecting flux toward Taxol requires:

  • Suppressing competing enzymes : CRISPR interference (CRISPRi) targeting this compound synthase or hydroxylases (T2αOH/T7βOH) .
  • Elicitor optimization : Combining SA (represses this compound) with methyl jasmonate (induces Taxol genes) to balance pathway activity .
  • Metabolite profiling : LC-MS/MS monitoring of this compound, 7β-hydroxythis compound, and Taxol precursors to identify bottlenecks .

Q. What enzymatic modifications of this compound are observed, and how do they inform pathway engineering?

this compound serves as a substrate for cytochrome P450 enzymes, enabling hydroxylation at multiple positions:

EnzymeModificationProductImplications
T2αOH2α-hydroxylation2α-hydroxythis compoundCompetes with Taxol’s C-2 oxidation
T7βOH7β-hydroxylation7β-hydroxythis compoundDiverts flux from Taxol’s C-7 steps
These modifications highlight the need for enzyme specificity studies (e.g., site-directed mutagenesis) to block this compound derivatization .

Q. How can researchers resolve contradictions in data regarding this compound’s biosynthetic role?

Discrepancies in pathway models (e.g., this compound as a precursor vs. dead-end product) require:

  • Isotopic labeling : 13C^{13}\text{C}-glucose tracing to track carbon flux into this compound vs. Taxol .
  • Comparative omics : Transcriptomic and proteomic analysis of high-/low-Taxusin cell lines to identify regulatory nodes .
  • In vitro assays : Reconstituting enzyme cascades (e.g., T2αOH + taxadiene synthase) to test substrate promiscuity . Contradictory findings should be contextualized with replication across multiple Taxus species and cell culture conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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